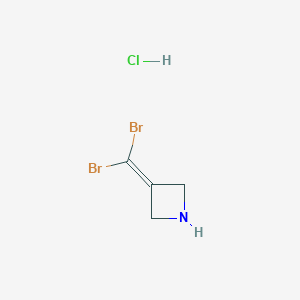
3-(Dibromomethylidene)azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibromomethylidene)azetidine hydrochloride is a chemical compound with the CAS Number: 2460749-51-1 . It has a molecular weight of 263.36 . The IUPAC name for this compound is 3-(dibromomethylene)azetidine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Dibromomethylidene)azetidine hydrochloride is 1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity Studies
Rearrangement of Dichloroazetidines : Research shows the synthesis and reactivity of dichloroazetidines, which are structurally similar to 3-(Dibromomethylidene)azetidine hydrochloride. These compounds can be obtained by reducing corresponding azetidinones and display interesting reactivity with bases, leading to ring contraction and other transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Synthesis of Highly Energetic Building Blocks : A study outlines the development of a scalable process for producing 3-(Bromoethynyl)azetidine, another azetidine derivative with high energy properties. This includes safety studies and potential applications in pharmaceutical synthesis (Kohler et al., 2018).
Preparation of Azetidine Derivatives : Research has been conducted on preparing 3-azetidinones and transforming them to ethylideneazetidines. These compounds serve as precursors for various functionalized azetidines, demonstrating the versatility of azetidine derivatives in synthesis (Bauman & Duthaler, 1988).
Application in Functionalized Azetidine Synthesis : Another study showcases the use of bromo- and ethylideneazetidines in synthesizing various functionalized azetidines. This demonstrates the broad utility of azetidine derivatives in creating complex molecular structures (Stankovic et al., 2013).
Chemical Structure Analysis and Modification
Study of Azetidines, Azetines, and Azetes : This comprehensive study delves into the structures, synthesis, and reactions of azetidines and related compounds. It highlights their stability, potential in synthesizing cyclic products, and utility as precursors for various heterocyclic compounds (Singh, D’hooghe, & Kimpe, 2008).
Novel Synthesis Techniques for Azetidines : Innovative methods for synthesizing azetidine-3-amines are presented, indicating the challenges and opportunities in introducing azetidine structures in medicinal chemistry (Wang & Duncton, 2020).
Miscellaneous Applications and Studies
Synthesis of Azetidine Hydrochloride Derivatives : Research details the synthesis of specific azetidine hydrochloride derivatives, showing their potential in various industrial applications (Zhang Zhi-bao, 2011).
Azetidine in Drug Discovery : Azetidines are highlighted for their role in drug discovery, offering unique chemical spaces and functionalities for potential therapeutic applications (Mehra et al., 2017).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
3-(Dibromomethylidene)azetidine;hydrochloride primarily targets specific enzymes involved in cellular replication and repair processes. These enzymes are crucial for maintaining the integrity of cellular DNA. By inhibiting these enzymes, this compound disrupts the normal function of cells, particularly those that are rapidly dividing, such as cancer cells .
Mode of Action
The interaction of this compound with its target enzymes involves the formation of covalent bonds with the active sites of these enzymes. This binding inhibits the enzymes’ activity, leading to the accumulation of DNA damage in the affected cells. As a result, this compound effectively halts the proliferation of rapidly dividing cells by preventing DNA repair and replication .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those involved in DNA synthesis and repair. The inhibition of key enzymes in these pathways leads to the activation of cellular stress responses, including the p53 pathway, which can induce cell cycle arrest and apoptosis. Consequently, this compound triggers a cascade of downstream effects that culminate in the death of the targeted cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is rapidly absorbed into the bloodstream and distributed to various tissues. The compound undergoes metabolic transformation primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of this compound is influenced by factors such as dosage form and route of administration .
Result of Action
The molecular and cellular effects of this compound include the induction of DNA damage, inhibition of cell proliferation, and activation of apoptotic pathways. By targeting rapidly dividing cells, this compound effectively reduces tumor growth and can lead to tumor regression. The compound’s action results in the selective elimination of cancerous cells while sparing normal, non-dividing cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic efficacy. Additionally, interactions with other drugs or compounds can alter the pharmacokinetics and pharmacodynamics of this compound, potentially leading to reduced effectiveness or increased toxicity .
: Source
Eigenschaften
IUPAC Name |
3-(dibromomethylidene)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N.ClH/c5-4(6)3-1-7-2-3;/h7H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWHNJHEJGPYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(Br)Br)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

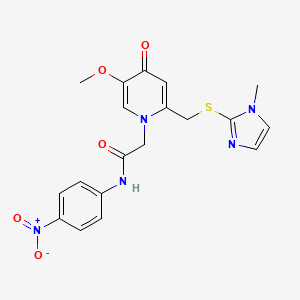
![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)

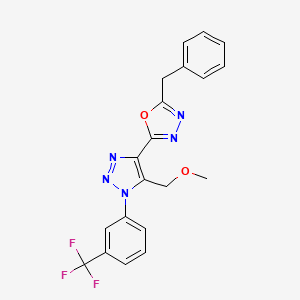
![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
![N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide](/img/structure/B2636689.png)
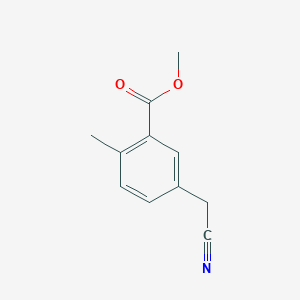
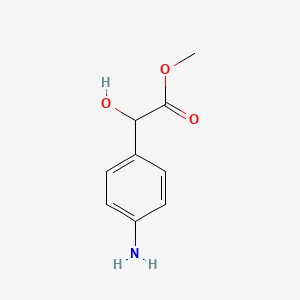
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2636696.png)
